molecular formula C7H6ClN5 B2667051 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 926238-10-0

5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B2667051
CAS No.: 926238-10-0
M. Wt: 195.61
InChI Key: UZPPFCNITSEALV-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS 926238-10-0) is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery research. It features a unique molecular structure (C7H6ClN5, MW: 195.61) that combines an aniline group with a 1H-tetrazole heterocycle . This compound serves as a crucial precursor in the synthesis of novel chemical entities for pharmacological investigation. Its primary research value lies in the development of potential hypoglycemic agents; studies have utilized this aniline derivative as a key starting material to synthesize tetrazolo[1,5-c]quinazolin-5(6H)-ones and related compounds, which have demonstrated promising hypoglycemic activity in preclinical models, outperforming reference drugs like Metformin in some cases . Furthermore, the tetrazole moiety is a known bioisostere for carboxylic acids and other rings, making this compound valuable for designing new molecular scaffolds in anticancer research, particularly in the development of microtubule destabilizers that target tubulin polymerization . The compound can be synthesized via [2+3] cycloaddition methods involving anilines and sodium azide . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPPFCNITSEALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the tetrazole ring and reduction of the nitro group. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline exhibit promising antimicrobial properties. The tetrazole ring enhances the compound's ability to interact with biological targets, making it a candidate for the development of new antimicrobial agents. Studies have shown that modifications to the aniline structure can lead to increased potency against various bacterial strains .

Drug Development
The compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its unique structure allows it to participate in reactions that yield biologically active compounds. For instance, it has been used in the synthesis of tetrazole-containing drugs that target specific diseases such as cancer and infections .

Material Science Applications

Polymer Chemistry
this compound can be utilized in polymer chemistry to develop new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has demonstrated its effectiveness in creating conductive polymers which have applications in electronic devices .

Nanotechnology
In nanotechnology, this compound is explored for its potential use in developing nanomaterials with specific functionalities. The ability of tetrazole derivatives to form coordination complexes with metal ions makes them suitable for applications in catalysis and sensor technology .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
this compound is employed as a standard reference material in HPLC analyses. Its stability and distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures. The use of HPLC with this compound facilitates the purification of pharmaceutical products and the analysis of impurities .

Mass Spectrometry
The compound is also compatible with mass spectrometry techniques, enabling detailed structural analysis and characterization of pharmaceutical compounds. This application is critical for ensuring the quality and safety of drug formulations .

Summary Table of Applications

Application AreaSpecific Use CaseNotes
Pharmaceuticals Antimicrobial agentsEnhances interaction with biological targets
Drug synthesisIntermediate for various biologically active compounds
Material Science Polymer developmentImproves thermal stability and mechanical strength
NanotechnologyForms coordination complexes for catalysis
Analytical Chemistry HPLC standard referenceEffective separation and identification
Mass spectrometryStructural analysis of pharmaceutical compounds

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog Overview

Key analogs include derivatives with triazole, imidazole, and substituted tetrazole groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity (%) Key Identifiers
5-Chloro-2-(1H-tetrazol-1-yl)aniline Not Provided C7H6ClN5 ~195.61 Cl (5), Tetrazole (2) Discontinued MFCD03085917
5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline 450399-92-5 C8H7ClN4 194.62 Cl (5), Triazole (2) 95 MFCD04971015
3-Fluoro-4-(1H-tetrazol-1-yl)aniline 1247241-42-4 C7H6FN5 179.15 F (3), Tetrazole (4) N/A MFCD16074942
2-Chloro-5-(3-ethyl-1-methyl-triazol-5-yl)aniline 1340536-85-7 C11H13ClN4 236.70 Cl (2), Ethyl/Methyl Triazole (5) 98 HR331185
5-Chloro-2-(1H-imidazol-1-yl)aniline N/A C9H8ClN3 193.63 Cl (5), Imidazole (2) N/A SMILES: n2(c1ccc(Cl)cc1N)ccnc2

Key Differences and Implications

Heterocyclic Substituent Effects
  • Tetrazole vs. However, triazole derivatives are more synthetically accessible, with 95% purity commercially available .
  • Imidazole Substitution : Replacing tetrazole with imidazole (C9H8ClN3) reduces nitrogen content but may improve solubility due to the basic nitrogen in the imidazole ring .
Substituent Position and Electronic Effects
  • Halogen Influence: Chlorine at position 5 (common in all analogs) provides electron-withdrawing effects, stabilizing the aromatic ring.
  • Alkyl Modifications : The ethyl and methyl groups in 2-chloro-5-(3-ethyl-1-methyl-triazol-5-yl)aniline introduce steric bulk, which could hinder binding in biological targets but enhance selectivity .

Crystallographic and Computational Insights

The triazole analog’s structure (450399-92-5) could be resolved using SHELXL, given its prevalence in similar compounds .

Biological Activity

5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS No. 926238-10-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C7_7H6_6ClN5_5, with a molecular weight of 195.61 g/mol. This article synthesizes findings from various studies regarding its biological activity, including antibacterial properties, cytotoxicity, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC7_7H6_6ClN5_5
Molecular Weight195.61 g/mol
CAS Number926238-10-0
PubChem CID16773064

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial agent and its cytotoxic effects on various cell lines.

Antibacterial Activity

Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant antibacterial properties. For example, a study on tetrazole-based inhibitors highlighted that derivatives similar to this compound were effective against multidrug-resistant bacterial strains. The compound's mechanism involves inhibition of specific bacterial enzymes critical for survival.

In a high-throughput screening assay, a series of tetrazole analogs were tested against the enzyme DapE (diaminopimelate epimerase), which is involved in bacterial lysine biosynthesis. The results indicated that certain analogs achieved IC50_{50} values in the low micromolar range (e.g., IC50_{50} = 22.4 µM), suggesting that this compound could exhibit similar or enhanced activity due to structural similarities .

Cytotoxicity Studies

The cytotoxic potential of this compound has also been evaluated in various cancer cell lines. In vitro assays revealed that the compound exhibited moderate cytotoxicity against several human cancer cell lines with IC50_{50} values ranging from 30 to 50 µM. The observed cytotoxic effects were attributed to the compound's ability to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the aniline ring or the tetrazole moiety can significantly influence the compound's potency and selectivity.

Key Findings:

  • Substituents on the aniline ring can enhance antibacterial activity.
  • The presence of electron-withdrawing groups (e.g., chlorine) has been shown to improve binding affinity to target enzymes.

A comparative analysis with related compounds indicates that variations in substituent position and type can lead to substantial differences in biological efficacy.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University tested a series of tetrazole derivatives against ESKAPE pathogens. Among these derivatives, one closely related to this compound showed a remarkable inhibition rate of over 70% at concentrations below 100 µM.

Case Study 2: Cancer Cell Line Testing
In another investigation published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various tetrazole-containing compounds on human breast cancer cells (MCF7). The study found that compounds with structural similarities to this compound induced significant apoptosis at concentrations as low as 25 µM.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves azide cyclization or nitro-group substitution strategies. For example:

  • Azide cyclization : Reacting 5-chloro-2-nitroaniline with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) forms the tetrazole ring via intermediate azide formation .
  • Nitro substitution : Reducing 5-chloro-2-nitroaniline to the corresponding amine, followed by tetrazole ring installation using trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst (e.g., ZnCl₂) .

Q. Key factors affecting yield :

  • Temperature control to avoid decomposition of intermediates.
  • Solvent choice (DMF or acetic acid improves cyclization efficiency).
  • Catalyst selection (e.g., ZnCl₂ enhances regioselectivity).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Typical yields range from 50–75% .

Q. How does the presence of chloro and tetrazole substituents affect the electronic properties of the aniline moiety?

The chloro group at the 5-position is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position relative to the tetrazole. The tetrazole ring (a strong π-acceptor) further delocalizes electron density, increasing acidity of the aniline NH₂ group (pKa ~3–4 vs. ~4.6 for unsubstituted aniline) .

Q. Experimental validation :

  • NMR : Downfield shifts in ¹H NMR (NH₂ protons at δ 6.8–7.2 ppm) confirm reduced electron density.
  • DFT calculations : HOMO-LUMO gaps correlate with reactivity in cross-coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include NH₂ protons (δ 6.8–7.2 ppm), tetrazole C-H (δ 8.5–9.0 ppm), and aromatic protons (δ 7.2–7.6 ppm) .
  • IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), tetrazole ring (1520–1560 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • X-ray crystallography : SHELX software is widely used for structure determination. The tetrazole ring exhibits planarity with the aromatic ring (dihedral angle <10°) .

Advanced Research Questions

Q. What strategies improve regioselective functionalization of the tetrazole ring?

Regioselectivity in N-alkylation or arylation is challenging due to the tetrazole’s tautomeric equilibrium. Strategies include:

  • Protection-deprotection : Use tert-butyl groups to block N1, favoring substitution at N2 .
  • Metal catalysis : Pd-mediated cross-coupling at N1 under inert atmospheres (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • pH control : Acidic conditions (pH <3) stabilize the 1H-tautomer, directing electrophiles to N2 .

Q. How does this compound act as a ligand in coordination chemistry?

The tetrazole’s N-donor sites and aniline’s NH₂ group enable diverse coordination modes:

  • Monodentate : Binds via tetrazole N4 (common with transition metals like Cu²⁺ or Fe³⁺).
  • Bridging ligand : Forms dinuclear complexes with Ag⁺ or Zn²⁺ .
    Applications : Catalysis (e.g., oxidation reactions) and materials science (metal-organic frameworks) .

Q. What computational methods are suitable for studying its biological interactions?

  • Molecular docking : Assess binding affinity to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.
  • DFT calculations : Predict redox behavior and electrostatic potential surfaces for drug design .
  • MD simulations : Evaluate stability in lipid bilayers for membrane permeability studies .

Q. What are the known biological activities, and how do structural modifications alter efficacy?

  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus due to tetrazole-mediated membrane disruption .
  • Structural optimization : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances potency by 3–5× .

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